molecular formula C12H13NO B14218782 7-Phenyl-1,3,4,5-tetrahydro-2H-azepin-2-one CAS No. 823797-51-9

7-Phenyl-1,3,4,5-tetrahydro-2H-azepin-2-one

Cat. No.: B14218782
CAS No.: 823797-51-9
M. Wt: 187.24 g/mol
InChI Key: OHAJIWICISQSLX-UHFFFAOYSA-N
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Description

7-Phenyl-1,3,4,5-tetrahydro-2H-azepin-2-one is an organic compound belonging to the class of azepines. Azepines are seven-membered heterocyclic compounds containing one nitrogen atom. This compound is of significant interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-1,3,4,5-tetrahydro-2H-azepin-2-one can be achieved through several methods. One common approach involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters . Another method includes the condensation reaction of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 7-Phenyl-1,3,4,5-tetrahydro-2H-azepin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the nitrogen atom or other functional groups.

    Substitution: Substitution reactions can occur at the phenyl ring or the azepine ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution can introduce various functional groups onto the phenyl ring.

Comparison with Similar Compounds

Uniqueness: 7-Phenyl-1,3,4,5-tetrahydro-2H-azepin-2-one is unique due to its specific structural configuration, which allows for diverse chemical modifications and potential biological activities. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic organic chemistry and pharmaceutical research.

Properties

CAS No.

823797-51-9

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

7-phenyl-1,3,4,5-tetrahydroazepin-2-one

InChI

InChI=1S/C12H13NO/c14-12-9-5-4-8-11(13-12)10-6-2-1-3-7-10/h1-3,6-8H,4-5,9H2,(H,13,14)

InChI Key

OHAJIWICISQSLX-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(NC(=O)C1)C2=CC=CC=C2

Origin of Product

United States

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